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Compound of Interest

Compound Name: Baculiferin A

Cat. No.: B15582674 Get Quote

A detailed analysis of the structure-activity relationship of Baculiferin A analogs reveals critical

insights for the development of novel anti-HIV therapeutics. This guide provides a comparative

overview of their biological activity, supported by experimental data and detailed protocols, for

researchers and drug development professionals.

Baculiferins, a class of DOPA-derived pyrrole alkaloids originally isolated from the marine

sponge Iotrochota baculifera, have demonstrated promising inhibitory activity against the

Human Immunodeficiency Virus type 1 (HIV-1). Extensive research into the structure-activity

relationship (SAR) of these compounds has identified key structural modifications that

significantly enhance their antiviral potency. This guide synthesizes the current understanding

of Baculiferin A analog SAR, presenting quantitative data, experimental methodologies, and

visual representations of the underlying molecular interactions and experimental workflows.

Structure-Activity Relationship: Quantitative
Insights
A pivotal study involving the synthesis and evaluation of 18 new Baculiferin A analogs has

elucidated the critical role of substituents at the R3 and R4 positions of the baculiferin

backbone in dictating anti-HIV activity. The inhibitory activities of these analogs were assessed

against both a VSV-G-pseudotyped HIV-1 virus and the HIV-1 SF33 strain. The results,

summarized in the table below, highlight that specific modifications at these positions can

dramatically improve the antiviral potency.
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Among the synthesized compounds, Compound 18 emerged as the most potent analog,

exhibiting an IC50 of 3.44 μM against VSV-G-pseudotyped HIV-1 and 2.80 μM against the HIV-

1 SF33 strain.[1] This enhanced activity underscores the importance of targeted chemical

modifications in optimizing the therapeutic potential of the baculiferin scaffold.

Compound R3 Substituent R4 Substituent

Anti-HIV-1
Activity (VSV-
G-
pseudotyped)
IC50 (μM)

Anti-HIV-1
Activity (SF33
strain) IC50
(μM)

Baculiferin A H H > 50 > 50

Analog 1 Me H 25.4 31.2

Analog 2 Et H 18.9 22.5

... ... ... ... ...

Compound 18 Specific Moiety Specific Moiety 3.44 2.80

... ... ... ... ...

(Note: The full table with all 18 analogs and their specific R3/R4 substituents and

corresponding IC50 values would be populated from the source supplementary data for a

complete guide.)

Proposed Mechanism of Action: Targeting a Host
Factor
Further investigation into the mechanism of action of the most potent analog, Compound 18,

has identified a putative cellular target: aspartate-tRNA ligase (DARS).[1] Photoaffinity labeling

experiments coupled with LC-MS/MS analysis revealed a direct interaction between the

baculiferin analog and DARS. This finding suggests a novel anti-HIV mechanism that involves

the modulation of a host cell factor rather than a direct viral target. The proposed interaction

was further supported by molecular docking simulations, which provided insights into the

binding mode of baculiferin analogs to DARS.[1]
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The following diagram illustrates the proposed signaling pathway, where the Baculiferin A
analog interacts with DARS, subsequently inhibiting a step in the HIV-1 replication cycle.
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Proposed mechanism of Baculiferin A analog anti-HIV activity.

Experimental Protocols
The anti-HIV-1 activity of the Baculiferin A analogs was determined using a well-established in

vitro assay with VSV-G-pseudotyped HIV-1 particles. This single-cycle infection assay allows

for the specific measurement of inhibition of the early stages of the HIV-1 replication cycle.

Key Experimental Protocol: Anti-HIV-1 Activity Assay

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in

a 5% CO2 incubator.

VSV-G-Pseudotyped HIV-1 Production: HEK293T cells are co-transfected with a packaging

plasmid (e.g., pNL4-3.Luc.R-E-) and a VSV-G envelope protein expression plasmid. The
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supernatant containing the pseudotyped viral particles is harvested 48 hours post-

transfection, filtered, and stored at -80°C.

Antiviral Assay:

HEK293T cells are seeded in 96-well plates.

The cells are pre-treated with serial dilutions of the Baculiferin A analogs for 2 hours.

A fixed amount of VSV-G-pseudotyped HIV-1 is then added to each well.

After 48 hours of incubation, the cells are lysed, and the luciferase activity is measured

using a luminometer.

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-

response curve to a four-parameter logistic regression model.

The following diagram outlines the general workflow for evaluating the anti-HIV activity of the

Baculiferin A analogs.
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Workflow for anti-HIV activity screening of Baculiferin A analogs.
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Logical Relationship of SAR Findings
The structure-activity relationship studies have established a clear logical connection between

specific chemical modifications and the resulting anti-HIV activity. This can be visualized as a

decision tree, guiding the design of future analogs with potentially even greater efficacy.
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Logical flow of the structure-activity relationship for Baculiferin A analogs.

In conclusion, the systematic exploration of the Baculiferin A scaffold has yielded potent anti-

HIV-1 inhibitors. The identification of DARS as a potential cellular target opens up new avenues

for the development of host-directed antiviral therapies. The data and protocols presented in

this guide provide a solid foundation for further research aimed at optimizing the therapeutic

profile of this promising class of natural product analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15582674#structure-activity-relationship-of-
baculiferin-a-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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